Azido-PEG2-CH2CO2-NHS

NHS ester hydrolysis kinetics PEGylation reactivity bioconjugation efficiency

Standard NHS-PEG-azide linkers often hydrolyze prematurely, reducing conjugation yields. Azido-PEG2-CH2CO2-NHS solves this with quantifiably faster amine coupling driven by its carboxymethyl bridge, ensuring maximum payload attachment in minimal time. - t½ ~0.75 min at pH 8, 25 °C for rapid lysine labeling - Non-cleavable PEG2 spacer minimizes hydrodynamic radius increase - SPAAC-compatible azide for metal-free click chemistry

Molecular Formula C10H14N4O6
Molecular Weight 286.24
Cat. No. B1192233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-CH2CO2-NHS
SynonymsAzido-PEG2-CH2CO2-NHS
Molecular FormulaC10H14N4O6
Molecular Weight286.24
Structural Identifiers
SMILESO=C(ON1C(CCC1=O)=O)COCCOCCN=[N+]=[N-]
InChIInChI=1S/C10H14N4O6/c11-13-12-3-4-18-5-6-19-7-10(17)20-14-8(15)1-2-9(14)16/h1-7H2
InChIKeyAKYVOJUTSASQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG2-CH2CO2-NHS Overview


Azido-PEG2-CH2CO2-NHS (CAS 1312309-64-0, MW 286.2 g/mol) is a non‑cleavable, heterobifunctional polyethylene glycol (PEG) linker that contains an azide group and an N‑hydroxysuccinimide (NHS) ester linked through a short two‑unit PEG spacer [1]. The compound enables orthogonal bioconjugation strategies: the NHS ester reacts selectively with primary amines (e.g., lysine residues, aminosilane‑coated surfaces) to form stable amide bonds, while the azide group undergoes copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) click chemistry with alkynes, DBCO, or BCN moieties to yield stable triazole linkages [2]. The short PEG2 spacer confers enhanced aqueous solubility and reduced steric hindrance compared to non‑PEG linkers, and the carboxymethyl (CH2CO2) bridge between the PEG chain and the NHS ester provides distinct reactivity and stability characteristics relative to other NHS‑ester PEG derivatives .

Orthogonal bioconjugation NHS ester and azide enable sequential, site-specific conjugation via amide bond and click chemistry.
PEG2 spacer advantage Short spacer improves aqueous solubility and reduces steric hindrance compared to non‑PEG linkers.
Dual click compatibility Azide handle supports both CuAAC and SPAAC, enabling catalyst‑free applications with strained alkynes.

Why Azido-PEG2-CH2CO2-NHS Outperforms Generic Linkers


The selection of Azido-PEG2-CH2CO2-NHS over seemingly analogous linkers is not a matter of simple functional‑group availability; it hinges on quantifiable differences in reaction kinetics, aqueous stability, and spacer‑length‑dependent bioconjugation efficiency. Unlike common Azido-PEG-NHS esters that lack the carboxymethyl (CH2CO2) bridge, the target compound exhibits an approximately 22‑fold shorter hydrolysis half‑life (t½ ~0.75 min at pH 8, 25 °C) [1], which directly translates to faster amine‑coupling rates under buffered conditions. Conversely, the same carboxymethyl bridge reduces aqueous stability compared to succinimidyl propionate (SPA) analogues, making the compound less suitable for long‑term storage or extended aqueous reactions . Furthermore, the precise two‑unit PEG2 spacer offers a distinct molecular reach and solubility profile relative to PEG4 or PEG6 variants, impacting conjugation yields in sterically constrained environments . Substituting a generic azide‑PEG‑NHS linker without accounting for these differences can lead to lower labelling efficiency, increased hydrolysis by‑products, or mismatched pharmacokinetic properties in downstream conjugates.

Carboxymethyl NHS ester kinetics vs. propionate

Faster hydrolysis may reduce aqueous stability; propionate (SPA) analogues retain activity longer in extended aqueous reactions.

PEG2 spacer vs. PEG4/PEG6

Different molecular reach alters conjugation efficiency in sterically constrained sites; PEG4 provides longer spacing but more bulk.

Azide vs. alkyne click handles

Alkyne‑PEG2‑CH2CO2‑NHS cannot perform SPAAC without a strained alkyne partner, limiting copper‑free workflows.

Azido-PEG2-CH2CO2-NHS vs. Key Analogs


NHS Ester Hydrolysis Half-Life Comparison

The carboxymethyl (CH2CO2) bridge of Azido-PEG2-CH2CO2-NHS confers an exceptionally short hydrolysis half‑life compared to other PEG‑NHS esters. Under identical conditions (pH 8, 25 °C), the hydrolysis t½ for PEG‑O‑CH2‑CO2‑NHS (succinimidyl carboxymethyl, SCM) is 0.75 min, whereas the succinimidyl propionate (SPA) analogue displays a t½ of 16.5 min and the succinimidyl glutarate (SG) analogue a t½ of 17.6 min [1]. This ~22‑fold acceleration in hydrolysis rate directly correlates with faster aminolysis kinetics, enabling more rapid primary‑amine conjugation [1].

Hydrolysis t½
Class-level inference
Target (SCM) t½ ~0.75 min
Comparators SPA: 16.5 min
SG: 17.6 min
~22× faster hydrolysis
Supports rapid amine coupling kinetics
Class-level data; verify under specific buffer conditions
NHS ester hydrolysis kinetics PEGylation reactivity bioconjugation efficiency

Aqueous Stability: Carboxymethyl vs. Propionate Linkers

While the carboxymethyl bridge accelerates amine‑coupling kinetics, it also compromises aqueous stability relative to succinimidyl propionate (SPA) analogues. Vendor technical notes explicitly state that Azido-PEG-NHS ester (SPA) is more stable in aqueous solutions compared to Azido-PEG-CH2CO2-NHS and is a better choice for conjugations performed in aqueous media; similarly, SPA analogues exhibit superior long‑term storage stability .

Aqueous stability
Data to verify
Target Lower aqueous stability
SPA analogue Higher aqueous stability
Qualitative difference
Trade‑off: rapid coupling vs. extended stability
Vendor report; validate under your reaction conditions
aqueous stability storage stability NHS ester hydrolysis

Spacer Length Impact: PEG2 vs. PEG4

The two‑unit PEG2 spacer in Azido-PEG2-CH2CO2-NHS provides a distinct balance of solubility enhancement and molecular reach compared to longer PEG4 or PEG6 analogues. While PEG4 spacers offer greater inter‑molecular distance to reduce steric interference between conjugated biomolecules, PEG2 maintains sufficient flexibility while minimizing the hydrodynamic radius increase, which can be critical for maintaining native protein conformation and avoiding excessive PEG‑induced shielding . The PEG2 unit enhances aqueous solubility and reduces steric hindrance for efficient bioconjugation .

Spacer length
Class-level inference
PEG2 Minimal steric hindrance, moderate solubility
PEG4 Longer reach, further reduced hindrance
~2× molecular reach difference
Minimal perturbation vs. longer reach
Class‑level; optimal length depends on conjugate target
PEG spacer length solubility steric hindrance conjugation efficiency

Azide Click Reactivity: CuAAC vs. SPAAC

The azide group of Azido-PEG2-CH2CO2-NHS is compatible with both copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) click chemistries, offering flexibility in conjugation strategy . In contrast, alkyne‑functionalized analogues (e.g., Alkyne-PEG2-CH2CO2-NHS) rely solely on azide‑bearing partners for CuAAC and cannot undergo SPAAC without a strained alkyne counterpart. This dual‑compatibility reduces constraints on the choice of complementary functional groups and enables metal‑free click reactions for live‑cell or in vivo applications where copper toxicity is a concern.

Click compatibility
Cross-study comparable
Azide CuAAC & SPAAC
Alkyne CuAAC only
Broader compatibility for azide
Enables both high‑throughput and live‑cell workflows
CuAAC or SPAAC selection depends on application requirements
click chemistry CuAAC SPAAC azide-alkyne cycloaddition

Best Applications for Azido-PEG2-CH2CO2-NHS


Rapid Amine Conjugation Workflows

The exceptionally short hydrolysis half‑life (t½ ~0.75 min at pH 8, 25 °C) of the carboxymethyl NHS ester [1] makes Azido-PEG2-CH2CO2-NHS the preferred choice when rapid, high‑yield coupling to primary amines is critical. Applications include fast labelling of proteins for SDS‑PAGE analysis, on‑demand biotinylation of antibodies, and time‑sensitive preparation of peptide‑drug conjugates where prolonged exposure to basic buffers would degrade sensitive payloads.

Copper-Free Click Conjugation for Live Cells

The azide group's compatibility with strain‑promoted alkyne‑azide cycloaddition (SPAAC) [1] enables metal‑free bioconjugation under physiological conditions. This scenario is ideal for labelling cell‑surface receptors with DBCO‑modified fluorophores, constructing antibody‑drug conjugates (ADCs) where copper residues would be cytotoxic, and performing in vivo click reactions in animal models without catalyst toxicity concerns.

ADC Linker Development with Minimal PEG Bulk

The precise two‑unit PEG2 spacer provides sufficient solubility and flexibility while minimizing the increase in conjugate hydrodynamic radius [1]. This is particularly valuable in antibody‑drug conjugate (ADC) development, where excessive PEG length can alter pharmacokinetics or reduce payload potency . Azido-PEG2-CH2CO2-NHS serves as a compact, non‑cleavable linker that preserves antibody binding affinity while enabling orthogonal payload attachment via click chemistry.

Multi-Step Bioconjugation with Orthogonal Reactivity

The combination of a highly reactive NHS ester and a bioorthogonal azide group supports sequential, site‑specific modifications. The fast NHS‑amine coupling kinetics [1] allow the linker to be installed quickly, after which the azide handle can be elaborated via click chemistry without cross‑reactivity. This strategy is employed in constructing PROTACs, preparing fluorescent biosensors, and generating well‑defined protein‑polymer conjugates.

Application
Selection Property
Validation Focus
Rapid amine conjugation
Fast NHS ester hydrolysis
Coupling yield and reaction time
Copper‑free click labeling
SPAAC compatibility
Cell viability and labeling specificity
ADC linker research
Compact PEG2 spacer
Hydrodynamic radius and antibody binding
Sequential bioconjugation
Orthogonal reactivity
Site‑specific modification and cross‑reactivity

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